molecular formula C10H10ClF2NO2 B14541906 1,3-Difluoropropan-2-yl (3-chlorophenyl)carbamate CAS No. 61986-49-0

1,3-Difluoropropan-2-yl (3-chlorophenyl)carbamate

Cat. No.: B14541906
CAS No.: 61986-49-0
M. Wt: 249.64 g/mol
InChI Key: ZZYZVCHDAZVAJX-UHFFFAOYSA-N
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Description

1,3-Difluoropropan-2-yl (3-chlorophenyl)carbamate is a chemical compound with a unique structure that includes both fluorine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Difluoropropan-2-yl (3-chlorophenyl)carbamate typically involves the reaction of 1,3-difluoropropan-2-ol with 3-chlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters are crucial to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoropropan-2-yl (3-chlorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The fluorine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3-Difluoropropan-2-yl (3-chlorophenyl)carbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Difluoropropan-2-yl (3-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes by modifying the activity of key proteins.

Comparison with Similar Compounds

Similar Compounds

    1,3-Difluoropropan-2-ol: A related compound with similar structural features but lacking the carbamate group.

    3-Chlorophenyl isocyanate: A precursor used in the synthesis of the carbamate compound.

Uniqueness

1,3-Difluoropropan-2-yl (3-chlorophenyl)carbamate is unique due to the presence of both fluorine and chlorine atoms, which impart distinct chemical properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

61986-49-0

Molecular Formula

C10H10ClF2NO2

Molecular Weight

249.64 g/mol

IUPAC Name

1,3-difluoropropan-2-yl N-(3-chlorophenyl)carbamate

InChI

InChI=1S/C10H10ClF2NO2/c11-7-2-1-3-8(4-7)14-10(15)16-9(5-12)6-13/h1-4,9H,5-6H2,(H,14,15)

InChI Key

ZZYZVCHDAZVAJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)OC(CF)CF

Origin of Product

United States

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